1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a morpholin-4-ylmethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the morpholin-4-ylmethyl group: This step involves the alkylation of the pyrazole ring with a morpholin-4-ylmethyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylmethyl group can be replaced by other nucleophiles under suitable conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can affect its reactivity and binding properties.
1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s acidity and solubility.
1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxamide: The carboxamide derivative may exhibit different hydrogen bonding interactions and stability compared to the carboxylic acid.
Properties
IUPAC Name |
1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-6-8(10(14)15)9(11-12)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWTWVXMHGXMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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